2-Hydroxy-2-(m-tolyl)acetonitrile
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Overview
Description
2-Hydroxy-2-(m-tolyl)acetonitrile is an organic compound characterized by a hydroxyl group (-OH) and a nitrile group (-CN) attached to a benzene ring substituted with a methyl group at the meta position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Hydroxylation of m-Tolylacetonitrile: This method involves the hydroxylation of m-tolylacetonitrile using reagents like hydrogen peroxide (H₂O₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Nucleophilic Addition: Another approach is the nucleophilic addition of cyanide ions (CN⁻) to m-tolylaldehyde followed by hydroxylation.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical reactors where precise control of temperature, pressure, and reagent concentrations is maintained to ensure high yield and purity.
Types of Reactions:
Oxidation: Oxidation reactions can convert the hydroxyl group into a carbonyl group, forming m-tolylacetonitrile derivatives.
Reduction: Reduction reactions can reduce the nitrile group to an amine, resulting in m-tolylacetamide derivatives.
Substitution: Substitution reactions can replace the hydroxyl group with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed.
Major Products Formed:
Oxidation: m-Tolylacetamide
Reduction: m-Tolylamine
Substitution: m-Tolyl chlorides or esters
Scientific Research Applications
2-Hydroxy-2-(m-tolyl)acetonitrile is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and as a building block for bioactive compounds.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Hydroxy-2-(m-tolyl)acetonitrile exerts its effects involves its interaction with specific molecular targets and pathways. For example, in enzyme inhibition studies, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Hydroxy-2-(p-tolyl)acetonitrile: Similar structure but with the methyl group at the para position.
2-Hydroxy-2-(o-tolyl)acetonitrile: Similar structure but with the methyl group at the ortho position.
2-Hydroxybenzaldehyde: A related compound with a hydroxyl group and an aldehyde group on the benzene ring.
Uniqueness: 2-Hydroxy-2-(m-tolyl)acetonitrile is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. This distinct structure allows for selective reactions and applications that are not possible with other similar compounds.
Properties
Molecular Formula |
C9H9NO |
---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
2-hydroxy-2-(3-methylphenyl)acetonitrile |
InChI |
InChI=1S/C9H9NO/c1-7-3-2-4-8(5-7)9(11)6-10/h2-5,9,11H,1H3 |
InChI Key |
QJOHNFPAIZBELI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(C#N)O |
Origin of Product |
United States |
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